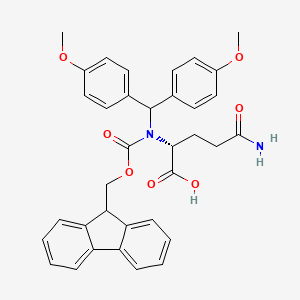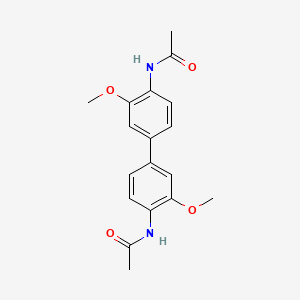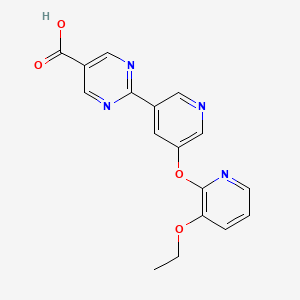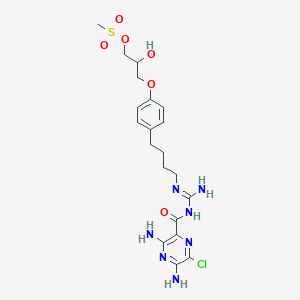![molecular formula C18H20N4O B11829163 7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)
7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NCGC00262650 is a potent inhibitor of the interaction between apical membrane antigen 1 and rhoptry neck protein 2. This compound is known for its ability to block the entry of merozoites into red blood cells, making it a significant molecule in the study of malaria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NCGC00262650 involves the formation of a pyrrolo[2,3-d]pyrimidine core. The key steps include:
Cyclization: Formation of the pyrrolo[2,3-d]pyrimidine ring.
Substitution: Introduction of the cyclopentyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production methods for NCGC00262650 are not widely documented. the synthesis typically involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
NCGC00262650 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
NCGC00262650 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of specific protein interactions.
Biology: Investigated for its role in blocking merozoite entry into red blood cells.
Medicine: Potential therapeutic applications in the treatment of malaria.
Industry: Used in the development of new drugs and therapeutic agents
Wirkmechanismus
NCGC00262650 exerts its effects by inhibiting the interaction between apical membrane antigen 1 and rhoptry neck protein 2. This inhibition prevents the entry of merozoites into red blood cells, thereby blocking the infection process. The molecular targets involved include the apical membrane antigen 1 and rhoptry neck protein 2 pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Myricetin 3-O-α-L-arabinopyranoside
- Sitafloxacin-d 4 hydrochloride
- Nebacumab
- Gepotidacin
Uniqueness
NCGC00262650 is unique due to its dual inhibition of both the apical membrane antigen 1-rhoptry neck protein 2 interaction and c-Src tyrosine kinase activity. This dual inhibition makes it a valuable compound for studying multiple pathways simultaneously .
Eigenschaften
Molekularformel |
C18H20N4O |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
7-cyclopentyl-5-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H20N4O/c1-23-14-8-6-12(7-9-14)15-10-22(13-4-2-3-5-13)18-16(15)17(19)20-11-21-18/h6-11,13H,2-5H2,1H3,(H2,19,20,21) |
InChI-Schlüssel |
BRUSFAZPHIPJRR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)C4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11829090.png)
![2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11829094.png)



![1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11829131.png)
![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11829136.png)





![2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone](/img/structure/B11829179.png)
